molecular formula C17H23N3O3 B15304925 Tert-butyl (4-((5-cyanopyridin-2-yl)oxy)cyclohexyl)carbamate

Tert-butyl (4-((5-cyanopyridin-2-yl)oxy)cyclohexyl)carbamate

Cat. No.: B15304925
M. Wt: 317.4 g/mol
InChI Key: SWKUBCUIZIPIEM-UHFFFAOYSA-N
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Description

tert-Butyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyanopyridine moiety, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate typically involves a multi-step process. One common method includes the following steps:

    Formation of the cyanopyridine intermediate: This step involves the reaction of a suitable pyridine derivative with a cyanating agent under controlled conditions.

    Cyclohexylation: The cyanopyridine intermediate is then reacted with a cyclohexylating agent to introduce the cyclohexyl group.

    Carbamate formation: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopyridine moiety can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives of the cyanopyridine moiety.

    Reduction: Reduced forms of the cyanopyridine and carbamate groups.

    Substitution: Substituted derivatives with various functional groups replacing the cyanopyridine moiety.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of novel catalysts and ligands.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate involves its interaction with specific molecular targets. The cyanopyridine moiety can interact with enzymes and receptors, modulating their activity. The cyclohexyl group provides structural stability, while the carbamate group can form hydrogen bonds with target molecules, enhancing binding affinity.

Comparison with Similar Compounds

  • tert-Butyl (2-cyanopyridin-4-yl)carbamate
  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate

Comparison:

  • tert-Butyl (2-cyanopyridin-4-yl)carbamate: Similar structure but lacks the cyclohexyl group, which may affect its binding properties and stability.
  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Contains a hydroxyl group instead of the cyanopyridine moiety, leading to different reactivity and applications.
  • tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Features additional methyl groups on the pyridine ring, which can influence its chemical behavior and interactions.

Conclusion

tert-Butyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in research and industry.

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl N-[4-(5-cyanopyridin-2-yl)oxycyclohexyl]carbamate

InChI

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(21)20-13-5-7-14(8-6-13)22-15-9-4-12(10-18)11-19-15/h4,9,11,13-14H,5-8H2,1-3H3,(H,20,21)

InChI Key

SWKUBCUIZIPIEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)OC2=NC=C(C=C2)C#N

Origin of Product

United States

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